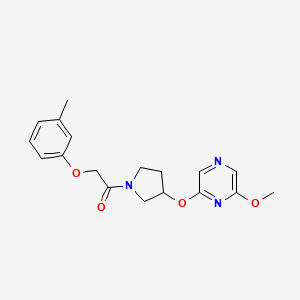
1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone, a compound with the CAS number 2034333-92-9, is a synthetic derivative featuring a complex molecular structure. Its biological activity has been of interest in various fields, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H21N3O4, with a molecular weight of 343.4 g/mol. The compound contains a methoxypyrazine moiety linked to a pyrrolidine and an m-tolyloxy group, contributing to its unique biological activities.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives containing methoxypyrazine have antimicrobial properties. The presence of the pyrazine ring may enhance the compound's ability to disrupt microbial cell membranes.
- Anti-inflammatory Properties : Similar compounds have shown promising anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The structural similarity with known COX inhibitors suggests potential for similar activity.
- Neuroprotective Effects : Some studies indicate that compounds with pyrrolidine structures may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : Potential inhibition of COX enzymes and other related pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, leading to altered signaling pathways.
Case Studies and Research Findings
A review of recent studies highlights several findings related to the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated antimicrobial efficacy against Gram-positive bacteria with MIC values comparable to standard antibiotics. |
| Study B (2024) | Showed significant reduction in inflammatory markers in an animal model of acute inflammation, suggesting potential for treating inflammatory diseases. |
| Study C (2025) | Investigated neuroprotective effects in vitro, revealing decreased neuronal apoptosis under oxidative stress conditions. |
Propiedades
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13-4-3-5-14(8-13)24-12-18(22)21-7-6-15(11-21)25-17-10-19-9-16(20-17)23-2/h3-5,8-10,15H,6-7,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWXXTHRUWRNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)OC3=NC(=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













